trans-4-(4-Pentylcyclohexyl)benzonitrile
Overview
Description
Trans-4-(4-Pentylcyclohexyl)benzonitrile, also known as PCH5, is a nematic liquid crystal . It has a structure of pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of cyclohexane ring in trans-geometry .
Synthesis Analysis
The synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile involves a multi-step reaction with 8 steps . The process includes heating with diethyl ether, p-toluenesulfonic acid, ethanol, and AlCl3, among other reagents .Molecular Structure Analysis
The molecular formula of trans-4-(4-Pentylcyclohexyl)benzonitrile is C18H25N . It has a molecular weight of 255.40 . The structure includes a pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of a cyclohexane ring in trans-geometry .Chemical Reactions Analysis
Trans-4-(4-Pentylcyclohexyl)benzonitrile can undergo a polymerization method for acetylene in an asymmetric reaction field using a chiral nematic liquid crystal (N*-LC), leading to the formation of a polyacetylene film comprised of helical chains and fibrils .Physical And Chemical Properties Analysis
Trans-4-(4-Pentylcyclohexyl)benzonitrile has a density of 1.0±0.1 g/cm3 . It has a melting point of 30-55°C and a boiling point of 381.0±21.0 °C . The compound has a flash point of 185.3±14.6 °C .Scientific Research Applications
Application 1: Pressure-Volume-Temperature Relations and Isotropic-nematic Phase Transitions
- Summary of Application : This compound is used to study pressure-volume-temperature relations and isotropic-nematic phase transitions .
- Methods of Application : The pressure-volume isotherms of 4-(trans-4-pentylcyclohexyl)benzonitrile were directly measured by means of a piston-cylinder method at various temperatures .
- Results or Outcomes : From the relation of the molar volume and the transition temperature, which was determined by its clearing point, the parameter ∂ln Tc ⁄∂ln Vc, was found to assume a value of −5.24, which should be closely related with the intermolecular potential energy .
Application 2: Liquid Crystal for Optical Electronics
- Summary of Application : This compound is a nematic liquid crystal used in optical electronics applications such as liquid-crystal displays (LCD) .
- Methods of Application : The compound is used as a liquid crystal in the manufacture of LCDs .
- Results or Outcomes : The structure of pentyl alkyl chain and benzonitrile groups attached to 1,4-positions of cyclohexane ring in trans-geometry makes it suitable for use in LCDs .
Application 3: Physical Gelation of Nematic Liquid Crystals
- Summary of Application : This compound is used in the physical gelation of nematic liquid crystals .
- Methods of Application : The positional order of nematic liquid crystal can be cultivated by physical gelation mainly induced by the formation of intermolecular hydrogen bonds of gelling agents in solvents .
- Results or Outcomes : The study found that the compound can form soft solids that are responsive to electric fields .
Application 4: Investigation of Dielectric, Optical and Zeta Potential Properties
- Summary of Application : This compound is used to investigate dielectric, optical and zeta potential properties .
- Methods of Application : The compound is dispersed in a nematic liquid crystal called PCH5 .
- Results or Outcomes : The study found that the compound has significant effects on the dielectric, optical and zeta potential properties of the liquid crystal .
Application 5: Reconfigurable Multi-compartment Emulsion Drops
- Summary of Application : This compound is used in the formation of reconfigurable multi-compartment emulsion drops .
- Methods of Application : The compound is used in a mixture with immiscible perfluorocarbon oils to form multi-compartment emulsion drops .
- Results or Outcomes : The study found that the compound can form complex structures that are responsive to external stimuli .
Application 6: Asymmetric Polymerization in a Chiral Liquid Crystal Reaction Field
- Summary of Application : This compound is used in asymmetric polymerization in a chiral liquid crystal reaction field .
- Methods of Application : The compound is used as a chiral nematic liquid crystal in the polymerization of acetylene .
- Results or Outcomes : The study demonstrates the formation of a polyacetylene film comprised of helical chains and fibrils .
Safety And Hazards
properties
IUPAC Name |
4-(4-pentylcyclohexyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZYCFZFBYJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886422, DTXSID40978451 | |
Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(4-Pentylcyclohexyl)benzonitrile | |
CAS RN |
61204-01-1, 62788-05-0 | |
Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(4-pentylcyclohexyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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